molecular formula C20H19N3O5S B12187285 N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide

N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide

Cat. No.: B12187285
M. Wt: 413.4 g/mol
InChI Key: QYFPHMKQQUEMPT-UHFFFAOYSA-N
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Description

The compound N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide is a heterocyclic acetamide derivative featuring a 1,3,4-thiadiazole core substituted with a methoxymethyl group and a furochromenyl acetamide moiety.

Properties

Molecular Formula

C20H19N3O5S

Molecular Weight

413.4 g/mol

IUPAC Name

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(3,5,9-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetamide

InChI

InChI=1S/C20H19N3O5S/c1-9-7-27-17-11(3)18-13(5-12(9)17)10(2)14(19(25)28-18)6-15(24)21-20-23-22-16(29-20)8-26-4/h5,7H,6,8H2,1-4H3,(H,21,23,24)

InChI Key

QYFPHMKQQUEMPT-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=C(C3=C(C=C12)C(=C(C(=O)O3)CC(=O)NC4=NN=C(S4)COC)C)C

Origin of Product

United States

Biological Activity

N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide is a novel compound characterized by its complex structure that combines a thiadiazole ring with a furochromene moiety. This compound has garnered attention for its potential biological activities, including anticancer, antimicrobial, and antioxidant properties.

Structural Overview

The chemical structure of this compound can be represented as follows:

Component Description
CAS Number 1219554-53-6
Molecular Formula C20_{20}H19_{19}N3_{3}O5_{5}S
Molecular Weight 413.4 g/mol

Anticancer Activity

Research indicates that compounds featuring the thiadiazole moiety exhibit promising anticancer activity. For instance, structure-activity relationship (SAR) studies have demonstrated that derivatives with electron-donating groups at specific positions significantly enhance cytotoxicity against various cancer cell lines. The presence of the thiadiazole ring is essential for this activity, as observed in related compounds .

In vitro studies have shown that this compound exhibits significant cytotoxic effects against the MCF-7 breast cancer cell line. The IC50_{50} values indicate a dose-dependent response, suggesting potential for further development as an anticancer agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies show that thiadiazole derivatives possess moderate to high activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups enhances this activity by increasing the compound's ability to penetrate bacterial cell walls .

Table 1 summarizes the antimicrobial efficacy of related thiadiazole compounds:

Compound Target Bacteria Minimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
Compound CP. aeruginosa64 µg/mL

Antioxidant Activity

Antioxidant potential is another significant aspect of this compound's biological profile. The presence of methoxy groups in the structure contributes to its ability to scavenge free radicals effectively. In vitro assays have demonstrated that this compound can inhibit lipid peroxidation and reduce oxidative stress markers in cellular models .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of thiadiazole derivatives similar to this compound:

  • Synthesis and Evaluation : A study synthesized various thiadiazole derivatives and evaluated their biological activities using MTT assays for anticancer properties and disk diffusion methods for antimicrobial testing. Results indicated that modifications in substituents significantly impacted biological efficacy .
  • Mechanistic Studies : Further research is required to elucidate the specific mechanisms through which these compounds exert their biological effects. Preliminary findings suggest involvement in apoptosis pathways and inhibition of specific microbial enzymes .

Scientific Research Applications

Basic Information

  • Molecular Formula : C20H19N3O5S
  • Molecular Weight : 413.4 g/mol
  • CAS Number : 1190298-28-2

Structural Characteristics

The compound's structure is characterized by:

  • A thiadiazole ring known for its pharmacological properties.
  • A furochromene structure that may enhance its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide. For instance, compounds with similar thiadiazole structures have demonstrated significant growth inhibition against various cancer cell lines:

CompoundCell LinePercent Growth Inhibition
Compound ASNB-1986.61%
Compound BOVCAR-885.26%
Compound CNCI-H4075.99%

These findings suggest that the subject compound may also exhibit similar anticancer properties due to its structural analogies with these active compounds .

Antibacterial Properties

Thiadiazole derivatives have been associated with antibacterial activities. The incorporation of the thiadiazole ring in the structure of this compound suggests potential efficacy against bacterial strains. Compounds derived from similar structures have shown broad-spectrum antibacterial effects .

Anti-inflammatory Effects

Compounds featuring thiadiazole rings are often evaluated for their anti-inflammatory properties. Preliminary studies indicate that modifications to the thiadiazole structure can lead to significant reductions in inflammatory markers in vitro and in vivo . The subject compound's potential in this area remains to be thoroughly investigated.

Agricultural Applications

Research into the use of thiadiazole derivatives in agriculture has gained momentum due to their ability to act as fungicides and herbicides. The unique properties of this compound could be explored for developing new agrochemicals that enhance crop protection and yield .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that a series of thiadiazole-based compounds exhibited potent anticancer activity against multiple cell lines. The study utilized various assays to evaluate cell viability and apoptosis induction . This research underscores the importance of further investigating this compound within similar frameworks.

Case Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, compounds structurally related to N-[...]-acetamide were tested against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups . This reinforces the potential application of the subject compound as an antibacterial agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The target compound shares structural motifs with several classes of heterocyclic acetamides, including:

Compound Name / ID Core Structure Key Substituents Biological Activity Synthesis Yield (%) Reference
Compound 16 () 1,3,4-Thiadiazol-2(3H)-ylidene Naphtho[2,1-b]furan, acetyl Antibacterial 60
6d () 1,3,4-Thiadiazole-thioacetamide Nitrobenzothiazole, phenylurea Antitumor (VEGFR-2 inhibition) Not reported
6a () 1,2,3-Triazole-acetamide Naphthalen-1-yloxymethyl, phenyl Not reported ~70–80
4.1 () 1,3,4-Thiadiazole Trichloroethyl, phenyl Intermediate in heterocyclization 97.4
Methazolamide () 1,3,4-Thiadiazole-sulfonamide Aminosulfonyl, methyl Diuretic (carbonic anhydrase inhibitor) Not applicable

Key Observations:

Thiadiazole vs. Triazole Cores :

  • Thiadiazole derivatives (e.g., target compound, 6d, 4.1) often exhibit enhanced metabolic stability compared to triazole analogs (e.g., 6a) due to sulfur’s electron-withdrawing effects .
  • Triazole-containing compounds () are typically synthesized via 1,3-dipolar cycloaddition ("click chemistry"), while thiadiazoles are formed through cyclization or condensation reactions (e.g., acetic anhydride reflux in ) .

Substituent Effects on Bioactivity :

  • Furochromenyl Group : The target compound’s fused furochromenyl system may enhance DNA intercalation or kinase inhibition, similar to naphthofuryl () or benzothiazole () groups .
  • Methoxymethyl vs. Sulfonamide : The methoxymethyl group in the target compound likely improves solubility compared to sulfonamide derivatives (e.g., Methazolamide), which are more polar but prone to renal clearance .

Synthetic Efficiency :

  • Thiadiazole intermediates (e.g., 4.1 in ) achieve high yields (97.4%) under acidic conditions, whereas triazole derivatives () require copper catalysis and moderate yields (~70–80%) .

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